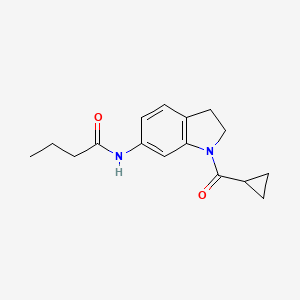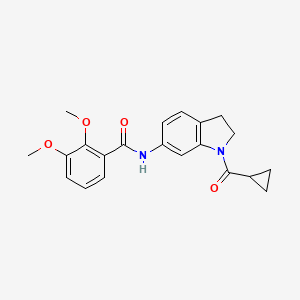![molecular formula C22H20N2O5 B6536193 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide CAS No. 1040656-68-5](/img/structure/B6536193.png)
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide, also known as N-furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide has been studied for its potential applications in scientific research. This compound has been used in a variety of laboratory experiments, including studies of the effects of drugs on the central nervous system, the development of new treatments for diseases, and the study of enzyme function. In addition, this compound has been used in studies of the effects of hormones on cell growth and development.
Mechanism of Action
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide has been found to act as a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been found to act as a competitive inhibitor of the enzyme adenosine deaminase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, anti-oxidative, and anti-apoptotic properties. In addition, this compound has been found to possess anti-cancer, anti-diabetic, and anti-obesity effects. Furthermore, this compound has been found to possess neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable under a variety of conditions. In addition, this compound has been found to possess a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound is not suitable for use in clinical trials due to its potential for toxicity.
Future Directions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide has a wide range of potential future applications in scientific research. This compound could be used to develop new treatments for a variety of diseases, including cancer, diabetes, and obesity. In addition, this compound could be used to study the effects of drugs on the central nervous system, as well as the effects of hormones on cell growth and development. Furthermore, this compound could be used to study the effects of environmental toxins on human health, and to develop new methods of diagnosing and treating diseases.
Synthesis Methods
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamiderbonyl-2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide can be synthesized from furan-2-carbonyl chloride, 2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide, and triethylamine. In this reaction, the furan-2-carbonyl chloride is reacted with the 2,3-dihydro-1H-indol-6-yl-2,4-dimethoxybenzamide in the presence of triethylamine to form the desired product. This reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the reactants.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-16-7-8-17(20(13-16)28-2)21(25)23-15-6-5-14-9-10-24(18(14)12-15)22(26)19-4-3-11-29-19/h3-8,11-13H,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJIEHRHBJVWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide](/img/structure/B6536114.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6536123.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


